molecular formula C18H21ClN4O5 B12421826 Ethyl 3-[[4-(Methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate-d3 Hydrochloride

Ethyl 3-[[4-(Methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate-d3 Hydrochloride

Cat. No.: B12421826
M. Wt: 411.9 g/mol
InChI Key: APZBMTYNJYJDAU-MUTAZJQDSA-N
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Description

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is a synthetic compound known for its application in the preparation of thrombin inhibitors. It is characterized by its molecular formula C18H18D3ClN4O5 and a molecular weight of 411.85 . This compound is often used in biochemical and pharmaceutical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further research and development .

Scientific Research Applications

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition, particularly thrombin inhibitors.

    Medicine: Investigated for its potential therapeutic applications in anticoagulant therapy.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of thrombin, an enzyme involved in blood clotting. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is crucial for its potential use as an anticoagulant .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-(methylamino)-3-nitrobenzamido)propanoate: Lacks the deuterium labeling.

    Ethyl 3-(4-(amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate: Lacks the methylamino group.

    Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-3-yl)benzamido)propanoate: Pyridine ring is positioned differently.

Uniqueness

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling helps in distinguishing the compound from its non-deuterated counterparts, providing more accurate results in research applications .

Properties

Molecular Formula

C18H21ClN4O5

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 3-[[3-nitro-4-(trideuteriomethylamino)benzoyl]-pyridin-2-ylamino]propanoate;hydrochloride

InChI

InChI=1S/C18H20N4O5.ClH/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26;/h4-8,10,12,19H,3,9,11H2,1-2H3;1H/i2D3;

InChI Key

APZBMTYNJYJDAU-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-].Cl

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-].Cl

Origin of Product

United States

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